tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate
Description
tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate (CAS: 1781648-48-3, MFCD27997521) is a seven-membered azepane derivative featuring a fluorine atom at position 4 and a hydroxymethyl group at position 3. The tert-butyl carbamate group at position 1 enhances steric protection and modulates solubility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity and functional diversity allow for applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme inhibition .
Properties
IUPAC Name |
tert-butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(8-15)10(13)5-7-14/h9-10,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKSSWBXPDHDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents.
Hydroxymethylation: The hydroxymethyl group is added through hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols .
Scientific Research Applications
Medicinal Chemistry
Applications in Drug Development
Tert-butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential in treating neurological disorders, cardiovascular diseases, and other health conditions.
Case Study: Neurological Disorders
Research has demonstrated that compounds derived from this azepane can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as depression and anxiety. For instance, studies have shown that modifications of the azepane structure can enhance selectivity towards serotonin receptors, indicating its potential as a scaffold for developing new antidepressants.
Organic Synthesis
Role as a Building Block
In organic synthesis, this compound serves as a versatile building block for constructing complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidations, allows chemists to create diverse derivatives.
Data Table: Reaction Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Use of nucleophiles (e.g., amines) | Modified azepane derivatives |
| Oxidation | Oxidizing agents (e.g., KMnO) | Aldehydes or carboxylic acids |
| Reduction | Reducing agents (e.g., LiAlH) | Alcohols or amines |
Material Science
Development of Advanced Materials
The unique properties of this compound have led to its investigation in material science. Researchers are exploring its potential in creating polymers with enhanced mechanical properties and thermal stability.
Case Study: Polymer Composites
Recent studies have indicated that incorporating this azepane derivative into polymer matrices can improve the mechanical strength and thermal resistance of the materials. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace sectors .
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of fluorinated azepane/piperidine derivatives. Below is a detailed comparison with key analogs based on structural, physicochemical, and functional properties.
Table 1: Structural and Functional Comparison
Key Observations:
Ring Size and Flexibility :
- Azepane derivatives (7-membered rings) exhibit greater conformational flexibility than piperidine analogs (6-membered), influencing binding affinity to biological targets .
- The piperidine analog (1334412-55-3) shows reduced steric hindrance, enhancing its utility in small-molecule drug design .
Substituent Effects :
- Fluorine Position : Fluorine at position 4 (azepane) versus 3 (piperidine) alters electronic properties and metabolic stability. The target compound’s 4-F group enhances lipophilicity, improving blood-brain barrier penetration .
- Hydroxymethyl vs. Oxo : The hydroxymethyl group in the target compound enables hydrogen bonding, critical for enzyme interactions, while the oxo group in 1209780-32-4 increases electrophilicity for nucleophilic reactions .
Safety and Handling :
- The target compound shares hazard statements (H302: harmful if swallowed; H315: skin irritation) with its piperidine analog (1334412-55-3), likely due to the reactive Boc group and fluorine substituents .
- tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate lacks hazard classification, suggesting methyl substitution mitigates toxicity .
Biological Activity
Overview
Tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate is a synthetic compound with the molecular formula CHFNO. It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapy.
The compound features a tert-butyl group, a fluorine atom, a hydroxymethyl group, and a carboxylate group, contributing to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 247.31 g/mol |
| CAS Number | 1781648-48-3 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azepane Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Fluoro Group : Nucleophilic substitution reactions with fluorinating agents.
- Hydroxymethylation : Addition of the hydroxymethyl group using formaldehyde or similar reagents.
- Carboxylation : Incorporation of the carboxylate group using carbon dioxide or carboxylating agents.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the fluoro group can enhance binding affinity to certain enzymes or receptors, while the hydroxymethyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate protein activity and influence various biological pathways.
Medicinal Chemistry Applications
This compound has been explored for its potential applications in:
- Neurological Disorders : As a building block in the synthesis of compounds aimed at treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Cancer Therapy : Its derivatives have shown promise in inducing apoptosis in cancer cells and inhibiting pathways involved in tumor progression. For instance, analogs have demonstrated better cytotoxicity compared to standard chemotherapeutics like bleomycin .
Case Studies
- Cancer Cell Lines : A study investigated the effects of azepane derivatives on FaDu hypopharyngeal tumor cells, revealing enhanced cytotoxicity and apoptosis induction compared to reference drugs .
- Alzheimer's Disease Models : Research on related compounds indicated that modifications to the azepane structure could improve brain exposure and dual inhibition properties, enhancing therapeutic efficacy against neurodegenerative diseases .
Research Findings
Recent studies highlight the versatility of this compound as a precursor for developing biologically active molecules:
- Fluorine Substitution Effects : The incorporation of fluorine atoms has been shown to enhance pharmacological properties by improving binding affinities and metabolic stability .
- Structure-Activity Relationships (SAR) : Investigations into SAR reveal that specific substitutions on the azepane ring significantly affect biological activity, making it a valuable scaffold for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
